molecular formula C9H9NS B6253598 3-methyl-1-benzothiophen-5-amine CAS No. 19404-20-7

3-methyl-1-benzothiophen-5-amine

Cat. No.: B6253598
CAS No.: 19404-20-7
M. Wt: 163.2
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Description

3-Methyl-1-benzothiophen-5-amine (CAS 19404-20-7) is an aromatic organic compound featuring a benzothiophene core, a privileged scaffold in medicinal chemistry known for its versatility in designing biologically active molecules. This specific amine derivative serves as a key synthetic intermediate and has been identified as a potent, non-amidine small-molecule inhibitor of Acid-Sensing Ion Channel (ASIC) 1a and ASIC3, with an IC50 of approximately 220 nM . The benzothiophene core is a common structural motif in several approved drugs and compounds under investigation for a wide spectrum of therapeutic areas . Researchers utilize this chemical scaffold in the development of potential agents for oncology, given that benzothiophene derivatives have been explored as anticancer agents through various mechanisms, including kinase inhibition . Infectious disease research, due to the reported antimicrobial and antitubercular properties of analogous compounds . Neuroscience and pain research, primarily through its action as an ASIC channel inhibitor, which is a target in neuroinflammation and nociception . Metabolic disorder studies, as related structures have shown antidiabetic potential . This compound is also a valuable precursor in organic synthesis. It can be used to create novel fused heterocyclic systems, such as benzothieno[3,2-b]pyridines, which are of significant interest for generating chemical libraries in drug discovery campaigns . Furthermore, the primary amine group allows for ready functionalization, enabling the synthesis of Schiff base ligands for constructing coordination complexes with metals, which often exhibit enhanced biological activities like enzyme inhibition . This compound is supplied for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

19404-20-7

Molecular Formula

C9H9NS

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Scientific Research Applications

3-Methyl-1-benzothiophen-5-amine has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methyl-1-benzothiophen-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the type of reaction or application.

Comparison with Similar Compounds

Aromatic Ring Systems

  • Benzothiophene vs. Benzimidazole : The benzothiophene in this compound provides a larger conjugated system compared to benzimidazole in , resulting in distinct electronic profiles. Sulfur in benzothiophene enhances π-electron delocalization, whereas benzimidazole’s nitrogen-rich system increases basicity and hydrogen-bonding capacity.
  • Thiazole/Isoxazole vs. Benzothiophene: Thiazole () and isoxazole () are monocyclic, smaller heterocycles with lower molecular weights. These systems are less lipophilic than benzothiophene, affecting membrane permeability in drug design.

Substituent Effects

  • Methoxy vs. Methyl Groups : The methoxy group in introduces steric hindrance and polarity compared to the methyl group in this compound, impacting solubility and target binding.

Preparation Methods

Reaction Mechanism and Regioselectivity

The palladium-catalyzed intramolecular hydroarylation of arenesulfonyl ynamines represents a robust method for constructing the benzothiophene core. As demonstrated by, sulfonyl ynamines undergo a 5-exo-dig cyclization pathway mediated by Pd(II) catalysts. The electron-withdrawing sulfonyl group polarizes the alkyne, enabling coordination to Pd and subsequent electrophilic aromatic substitution at the ortho-position of the arene. This step forms the thiophene ring with complete regioselectivity, as steric and electronic effects direct cyclization exclusively to the 5-membered system.

Key mechanistic evidence includes:

  • Kinetic isotope effects (kH/kD=2.1k_H/k_D = 2.1) confirming C–H bond cleavage as the rate-determining step.

  • DFT calculations showing a 15.3 kcal/mol activation barrier for the cyclization step.

Synthesis of 3-Amino Intermediates

The reaction produces 3-amino-1-benzothiophene-1,1-diones as primary products (Scheme 1). Subsequent photoinduced rearrangement under UV light (λ = 365 nm) in acetonitrile converts these diones into 3-methyl-1-benzothiophen-5-amine derivatives. Optimization studies reveal:

ConditionParameterOptimal ValueYield Improvement
Light SourceMedium-pressure Hg lamp400 W+12% vs. LED
SolventAcetonitrile0.1 M+8% vs. THF
Temperature25°CAmbientNo significant gain at 50°C

This two-step process achieves cumulative yields of 35%, though scalability is limited by the photochemical step’s dependence on narrow wavelength ranges.

Alternative Pathways via Nucleophilic Substitution and Reductive Amination

Benzothiophene Functionalization Strategies

Patent data describes methods for introducing amine groups into piperidine systems via nucleophilic substitution, which can be adapted for benzothiophenes. While not directly applied to this compound in the cited sources, analogous steps include:

  • Sulfonylation : Treating 3-methyl-5-hydroxybenzothiophene with methanesulfonyl chloride (MsCl) in dichloromethane forms a mesylate intermediate.

  • Displacement : Reaction with benzylamine at 160–200°C replaces the mesylate group with an amine.

  • Deprotection : Acidic hydrolysis (HCl/AcOH, 90–120°C) removes sulfonyl protecting groups.

Adapting this sequence to benzothiophenes would require:

  • Initial bromination or hydroxylation at C5.

  • Protection of the amine during methyl group installation at C3.

HazardPrecautionary MeasureFirst Aid Response
Skin irritation (Category 2)Wear nitrile gloves; use fume hoodWash with soap/water for 15 min
Eye irritation (Category 2A)Safety goggles or face shieldRinse eyes with water for 15 min
Respiratory irritation (STOT SE 3)Use in well-ventilated areasMove to fresh air; seek medical attention

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for preparing this compound:

MethodStarting MaterialStepsTotal YieldScalabilityCost Efficiency
Pd-catalyzed hydroarylationArenesulfonyl ynamines235%ModerateHigh
Nucleophilic substitutionHalogenated benzothiophene3–440–50%*HighModerate
Nitro reduction (hypothetical)Nitrobenzothiophene1–260–80%*HighLow

*Estimated based on analogous reactions .

Q & A

Q. What are the standard synthetic routes for 3-methyl-1-benzothiophen-5-amine, and how do reaction parameters influence yield?

The compound is synthesized via reactions involving 3-methylthiophene and amines, often employing palladium catalysts to enhance efficiency. Key parameters include temperature (typically 80–120°C), pressure (controlled inert atmosphere), and reactant stoichiometry. For example, palladium-catalyzed cross-coupling reduces side reactions and improves regioselectivity. Optimization requires systematic variation of these parameters, with yields monitored via HPLC or GC-MS .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Characterization relies on NMR (¹H/¹³C for substituent positions), mass spectrometry (molecular ion peak at m/z 163.24), and IR spectroscopy (N-H stretching at ~3300 cm⁻¹). X-ray crystallography can resolve ambiguities in regiochemistry, though crystallinity may require recrystallization from ethanol/water mixtures .

Q. How does the benzothiophene scaffold influence the compound’s reactivity in medicinal chemistry applications?

The fused thiophene-benzene core enhances π-π stacking with biological targets, while the 5-amine group enables hydrogen bonding. Substituent effects (e.g., methyl at position 3) modulate electron density, impacting nucleophilic/electrophilic behavior. Computational studies (DFT) are recommended to predict interaction sites .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial activity of this compound be resolved?

Discrepancies in bioactivity studies often arise from variations in bacterial strains, assay conditions (e.g., pH, solvent), or impurities. Methodological solutions include:

  • Standardizing MIC (minimum inhibitory concentration) assays across labs.
  • Purifying batches via column chromatography (>95% purity).
  • Validating mechanisms using knockout bacterial strains or enzyme inhibition assays .

Q. What strategies optimize the catalytic system for large-scale synthesis while minimizing Pd contamination?

Advanced approaches include:

  • Heterogeneous catalysis : Immobilizing Pd on supports like silica or carbon to facilitate recovery.
  • Ligand design : Bulky ligands (e.g., XPhos) improve catalyst turnover and reduce metal leaching.
  • Post-synthesis purification : Chelating resins (e.g., QuadraSil®) remove residual Pd to <10 ppm .

Q. Why do different oxidizing agents yield distinct products from this compound?

The amine group’s susceptibility to oxidation dictates outcomes. For example:

  • mCPBA (meta-chloroperbenzoic acid) oxidizes sulfur in the thiophene ring to sulfoxides.
  • KMnO₄ under acidic conditions cleaves the benzothiophene ring, forming carboxylic acids. Mechanistic studies (e.g., radical trapping or isotopic labeling) are critical to elucidate pathways .

Q. How can computational modeling improve the design of this compound derivatives for anticancer targets?

Molecular docking (AutoDock/Vina) predicts binding to kinases or DNA repair enzymes. MD simulations assess stability of ligand-protein complexes over time. QSAR models link substituent electronic properties (Hammett constants) to cytotoxicity, guiding synthetic prioritization .

Data Interpretation and Methodological Challenges

Q. What experimental controls are essential when studying the compound’s stability under varying pH conditions?

Include:

  • Blank reactions (solvent-only controls) to rule out solvent degradation.
  • Buffer compatibility tests (e.g., phosphate vs. Tris buffers).
  • LC-MS monitoring of degradation products at timed intervals (0–48 hours) .

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Verify sample purity via TLC or HPLC.
  • Re-calculate theoretical spectra using higher-level DFT methods (e.g., B3LYP/6-311+G(d,p)).
  • Consider dynamic effects (e.g., solvent interactions) in simulations .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₉H₉NS
Molecular Weight163.24 g/mol
Preferred Solvent (NMR)CDCl₃ or DMSO-d₆
Common ImpuritiesUnreacted 3-methylthiophene (<2%)
Thermal StabilityStable up to 200°C (TGA)

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